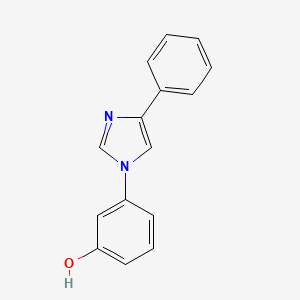

3-(4-Phenyl-1H-imidazol-1-yl)phenol

Description

Properties

CAS No. |

79221-00-4 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

3-(4-phenylimidazol-1-yl)phenol |

InChI |

InChI=1S/C15H12N2O/c18-14-8-4-7-13(9-14)17-10-15(16-11-17)12-5-2-1-3-6-12/h1-11,18H |

InChI Key |

OORUXNJXGIHLGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C=N2)C3=CC(=CC=C3)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 4 Phenyl 1h Imidazol 1 Yl Phenol

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Groups

An FTIR spectrum of 3-(4-Phenyl-1H-imidazol-1-yl)phenol would be expected to show characteristic absorption bands corresponding to its key functional groups. Without experimental data, a precise table of vibrational frequencies cannot be generated. However, one would anticipate observing peaks in the following regions:

O-H Stretch: A broad band, typically in the range of 3200-3600 cm⁻¹, corresponding to the hydroxyl (-OH) group on the phenol (B47542) ring.

C-H Stretch (Aromatic): Multiple sharp bands typically appearing just above 3000 cm⁻¹, indicative of the C-H bonds on the phenyl and phenol rings.

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region, resulting from the stretching vibrations within the aromatic rings.

C-N Stretch: Bands in the 1250-1350 cm⁻¹ region, associated with the stretching of the carbon-nitrogen bonds within the imidazole (B134444) ring.

C-O Stretch: A peak typically found between 1000-1260 cm⁻¹ due to the stretching of the phenolic carbon-oxygen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

A ¹H NMR spectrum would provide the chemical shifts (δ) and coupling constants (J) for each unique proton in the molecule, confirming the connectivity of the atoms. A hypothetical data table would look like this:

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Value | e.g., s, d, t, m | e.g., J = x.x | Proton on Imidazole Ring |

| Value | e.g., s, d, t, m | e.g., J = x.x | Protons on Phenol Ring |

| Value | e.g., s, d, t, m | e.g., J = x.x | Protons on Phenyl Ring |

| Value | e.g., s | -OH Proton |

The exact chemical shifts would depend on the electronic environment of each proton. The protons on the three different rings (phenyl, imidazolyl, and phenol) would have distinct signals, and their splitting patterns would reveal adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in this compound. This technique is crucial for confirming the carbon framework of the molecule. A representative data table would list the chemical shifts for each carbon:

| Chemical Shift (ppm) | Assignment |

| Value | Carbonyl Carbon (C-O of phenol) |

| Value | Aromatic Carbons |

| Value | Imidazole Carbons |

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., HSQC, HMBC)

Two-dimensional NMR techniques are used to establish definitive structural assignments by showing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for unambiguous assignment of the ¹H and ¹³C signals for all C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the different ring systems (e.g., showing a correlation between a proton on the phenol ring and a carbon on the imidazole ring) and for assigning quaternary (non-protonated) carbons.

Without access to the actual spectral data, further detailed analysis remains speculative.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of this compound and for studying its fragmentation behavior. This technique provides the elemental composition of the molecule and its fragments with high accuracy.

The fragmentation of such imidazole derivatives typically involves the cleavage of the bonds connecting the phenyl and phenol rings to the central imidazole core. The stability of the resulting fragments, often stabilized by resonance, dictates the observed fragmentation pattern.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers an unparalleled view into the solid-state structure of this compound, revealing the precise arrangement of its constituent atoms and the nature of the interactions that govern its crystal packing.

Analysis of Molecular Conformation, Bond Lengths, and Bond Angles

Crystallographic studies of similar phenol-substituted imidazole compounds provide valuable insights into the expected molecular conformation of this compound. For example, in 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, the phenol and imidazole rings are nearly coplanar, with a small dihedral angle of 15.76 (9)°. iucr.orgnih.gov In contrast, the other phenyl rings are significantly twisted relative to the imidazole plane. iucr.orgnih.gov In another related structure, 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, the dihedral angle between the phenol and imidazole rings is even smaller at 5.09(9)°, indicating a high degree of planarity. derpharmachemica.com Conversely, in 3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol, the 3-hydroxyphenyl substituent forms a much larger dihedral angle of 56.55 (3)° with the benzimidazole (B57391) moiety. nih.gov

Bond lengths and angles within phenol and imidazole derivatives generally conform to standard values, though they can be influenced by substitution. derpharmachemica.comsemanticscholar.orgtsijournals.com For instance, in one study, the N1-C2 and N2-C2 distances in a benzimidazole derivative were found to be 1.356(4) Å and 1.325(4) Å, respectively. semanticscholar.org

Table 1: Representative Bond Lengths and Angles in Imidazole Derivatives

| Parameter | Value (Å or °) | Compound Context |

| N1-C2 Bond Length | 1.356(4) | 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole semanticscholar.org |

| N2-C2 Bond Length | 1.325(4) | 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole semanticscholar.org |

| Phenol-Imidazole Dihedral Angle | 15.76 (9) | 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol iucr.orgnih.gov |

| Phenol-Imidazole Dihedral Angle | 5.09(9) | 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol derpharmachemica.com |

| 3-Hydroxyphenyl-Benzimidazole Dihedral Angle | 56.55 (3) | 3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol nih.gov |

Note: Data is derived from similar compounds and serves as a predictive model for this compound.

Investigation of Intramolecular Interactions (e.g., O-H···N Hydrogen Bonds)

A prevalent feature in the solid-state structures of phenol-substituted imidazoles is the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and a nitrogen atom of the imidazole ring. iucr.orgderpharmachemica.comresearchgate.net This interaction, denoted as an O-H···N hydrogen bond, creates a stable six-membered ring, often described by the graph-set motif S(6). iucr.orgresearchgate.net This intramolecular hydrogen bond plays a crucial role in stabilizing the molecular conformation, often enforcing a near-coplanar arrangement between the phenol and imidazole rings. iucr.orgderpharmachemica.comresearchgate.net The presence and strength of this bond can be influenced by the electronic nature of substituents on the aromatic rings. researchgate.net

Analysis of Intermolecular Packing and Crystal Lattice Interactions (e.g., C-H···O Hydrogen Bonds, π-π Stacking)

Beyond the intramolecular forces, the crystal lattice of this compound is stabilized by a network of intermolecular interactions. These include C-H···O hydrogen bonds, where a hydrogen atom attached to a carbon atom interacts with the oxygen atom of a neighboring molecule's phenolic group. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Characterization of 3 4 Phenyl 1h Imidazol 1 Yl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are a cornerstone for understanding a molecule at the electronic level. For compounds similar to 3-(4-Phenyl-1H-imidazol-1-yl)phenol, researchers typically employ DFT methods to explore a variety of properties.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time, including its interactions with its environment (like a solvent or a biological receptor). nih.gov An MD simulation would reveal the dynamic conformational landscape of this compound, showing how the different rings twist and turn relative to each other in a solution. This analysis provides insights into the molecule's flexibility and the predominant shapes it adopts, which can be crucial for its function. nih.gov

Despite the well-established nature of these computational methodologies and their extensive application to a wide array of imidazole (B134444) derivatives, the absence of specific published data for this compound highlights a gap in the current scientific literature. Future research focusing on this specific molecule would be necessary to provide the detailed findings required for a complete computational characterization.

Quantitative Structure-Activity Relationship (QSAR) and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. ej-chem.org These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

The structure-activity relationship (SAR) of this compound is fundamentally dictated by its key structural features: the phenol (B47542) ring, the phenyl group, and the imidazole moiety. Theoretical approaches to understanding its SAR involve the systematic modification of these components and the computational evaluation of the resulting electronic and steric effects.

Computational techniques such as Density Functional Theory (DFT) can be employed to calculate various molecular descriptors that underpin SAR. These descriptors include, but are not limited to, electrostatic potential surfaces, frontier molecular orbital energies (HOMO and LUMO), and dipole moments. For instance, the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of this compound, predicting likely sites for electrophilic and nucleophilic attack, respectively. tandfonline.comajchem-a.com This information is invaluable for understanding how the molecule might interact with a receptor.

An illustrative table of calculated molecular descriptors for a compound like this compound, based on methodologies seen in related research, is presented below.

| Descriptor | Hypothetical Value | Significance in SAR |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and non-covalent interactions |

| LogP | 3.2 | Measure of lipophilicity, affecting membrane permeability |

Note: The values in this table are hypothetical and serve to illustrate the types of descriptors used in SAR studies.

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique provides insights into the binding mode and affinity, which are crucial for designing effective inhibitors. For this compound, potential biological targets could include enzymes such as kinases, cyclooxygenases, or cytochrome P450s, given the known activities of other imidazole-based compounds. nih.govnih.gov

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of this compound is then computationally placed into the active site of the enzyme, and various scoring functions are used to estimate the binding energy. These simulations can reveal key interactions, such as hydrogen bonds between the phenolic hydroxyl group and polar amino acid residues, or hydrophobic interactions involving the phenyl rings.

A hypothetical summary of a molecular docking study of this compound with a kinase active site is provided in the table below.

| Target Enzyme | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Type of Interaction |

| Janus Kinase 2 (JAK2) | Leu932, Gly993 | -8.5 | Hydrogen bond with phenol -OH, Pi-stacking with phenyl ring |

| Aurora A Kinase | Arg220, Thr217 | -7.9 | Hydrogen bond with imidazole N, Hydrophobic interactions |

Note: This table presents hypothetical data to illustrate the output of molecular docking studies.

Building on SAR and molecular docking, predictive modeling aims to develop robust QSAR models that can quantitatively forecast the binding affinities and selectivity of new compounds. These models often employ more advanced statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as artificial neural networks (ANN). researchgate.net

To construct such a model for a series of derivatives of this compound, a training set of compounds with experimentally determined binding affinities would be required. A wide range of molecular descriptors (e.g., electronic, topological, and quantum chemical) would be calculated for each compound. The QSAR model would then be developed by finding a statistically significant correlation between a subset of these descriptors and the observed biological activity.

For instance, a QSAR model might reveal that the binding affinity is positively correlated with the hydrophobicity (LogP) and the negative electrostatic potential around the phenolic oxygen, while being negatively correlated with the steric bulk of a substituent at a particular position. Such a model provides a clear roadmap for designing new derivatives with enhanced potency. The predictive power of the model is typically validated using an external test set of compounds that were not used in the model's development. nih.gov

The development of predictive models for properties like toxicity is also a critical aspect of computational drug design, helping to identify potentially harmful compounds early in the discovery process. researchgate.net

Chemical Reactivity and Derivatization Studies of 3 4 Phenyl 1h Imidazol 1 Yl Phenol

Electrophilic and Nucleophilic Substitution Reactions on the Phenol (B47542) Moiety

The phenol moiety in 3-(4-Phenyl-1H-imidazol-1-yl)phenol is an activated aromatic system, highly susceptible to electrophilic substitution reactions. The hydroxyl (-OH) group is a strong activating and ortho-, para-directing group, significantly increasing the electron density of the aromatic ring. byjus.com This enhanced nucleophilicity facilitates reactions with a variety of electrophiles.

Electrophilic Substitution:

Halogenation: Due to the activating nature of the hydroxyl group, halogenation of the phenolic ring can proceed readily, even without a Lewis acid catalyst. byjus.com For instance, reaction with bromine in a non-polar solvent would be expected to yield mono- or poly-brominated products, with substitution occurring at the positions ortho and para to the hydroxyl group.

Nitration: Treatment with nitric acid can introduce nitro groups onto the phenol ring. The conditions of the reaction (e.g., concentration of nitric acid, temperature) will influence the degree of nitration. byjus.com

Friedel-Crafts Reactions: The activated phenol ring is also amenable to Friedel-Crafts alkylation and acylation, allowing for the introduction of various alkyl and acyl groups. libretexts.org

Nucleophilic Substitution:

While direct nucleophilic aromatic substitution on the phenol ring is generally difficult, the hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate. This modification would make the aromatic ring more susceptible to attack by strong nucleophiles.

A summary of expected electrophilic substitution reactions on the phenol moiety is presented below:

| Reaction | Reagent(s) | Expected Product(s) |

| Halogenation | Br₂ in CCl₄ | Mono- and poly-brominated phenols |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenols |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl-substituted phenols |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted phenols |

Reactions Involving the Imidazole (B134444) Nitrogen Atoms (e.g., N-alkylation, N-acylation)

The imidazole ring in this compound possesses two nitrogen atoms with distinct reactivity. One nitrogen atom is already substituted with the hydroxyphenyl group, while the other (N-3) bears a lone pair of electrons and a hydrogen atom, making it a prime site for further functionalization.

N-alkylation and N-acylation:

The N-3 nitrogen of the imidazole ring can be readily alkylated or acylated. beilstein-journals.orgresearchgate.net These reactions typically proceed via deprotonation of the N-H bond with a suitable base to generate an imidazolide (B1226674) anion, which then acts as a nucleophile.

N-alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride can introduce a variety of alkyl groups at the N-3 position. beilstein-journals.org

N-acylation: Acylating agents such as acid chlorides or anhydrides can be used to introduce acyl groups, forming N-acylimidazoles. bldpharm.com

The regioselectivity of these reactions is a key consideration. While N-1 is already substituted, the electronic and steric environment of the imidazole ring can influence the outcome of reactions at N-3.

Modifications of the Phenyl Substituent on the Imidazole Ring

The phenyl group attached to the C-4 position of the imidazole ring provides another avenue for derivatization. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto this phenyl ring.

Nitration, Halogenation, and Sulfonation: These classic electrophilic substitution reactions can be used to introduce nitro, halo, and sulfonic acid groups, respectively, onto the phenyl ring. The position of substitution (ortho, meta, or para) will be directed by the existing phenyl group and influenced by the reaction conditions.

Suzuki and other Cross-Coupling Reactions: If a halo-substituent is introduced onto the phenyl ring, it can serve as a handle for further modifications via palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. nih.gov This allows for the introduction of a wide array of new substituents, including other aryl groups, alkyl groups, and alkynes. nih.gov

A representative synthetic pathway for modifying the phenyl substituent is the Suzuki coupling, which can be used to create biaryl systems. nih.gov

Oxidation-Reduction Potentials and Electrochemical Behavior of the Compound

The electrochemical properties of this compound are of interest for its potential applications in areas such as sensors and electro-organic synthesis. The phenol and imidazole moieties are both electrochemically active.

The phenol group can be oxidized to a phenoxy radical, and further oxidation can lead to the formation of quinone-type structures. The oxidation potential will be influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic rings.

The imidazole ring can also undergo electrochemical reactions. The specific oxidation and reduction potentials would need to be determined experimentally using techniques like cyclic voltammetry. Computational methods, such as Density Functional Theory (DFT), can also be employed to predict these properties. nih.gov

Photochemical Transformations and Photo-Induced Reactivity

The photochemical behavior of this compound is largely unexplored. However, the presence of multiple aromatic chromophores suggests that it will absorb UV light and may undergo various photochemical transformations.

Possible photo-induced reactions include:

Photo-oxidation: In the presence of oxygen and light, the phenol moiety could be susceptible to photo-oxidation.

Photo-isomerization: The imidazole ring could potentially undergo photo-induced isomerization reactions.

Generation of Reactive Oxygen Species: Similar to other aromatic compounds, this molecule could act as a photosensitizer, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen or superoxide (B77818) radicals upon irradiation. nih.gov

Further research is needed to fully elucidate the photochemical transformations and photo-induced reactivity of this compound.

Mechanistic Insights into the in Vitro Biological Activities of 3 4 Phenyl 1h Imidazol 1 Yl Phenol Analogues

Enzyme Inhibition Mechanisms (in vitro)

The structural motif of a phenyl-imidazole core is a key feature in a variety of enzyme inhibitors. The specific substitution patterns on both the phenyl and imidazole (B134444) rings play a crucial role in determining the potency and selectivity of these compounds.

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.gov Its role in immune suppression has made it a significant target in medicinal chemistry. Phenyl-imidazole derivatives have been identified as potent inhibitors of IDO. nih.govresearchgate.net

The primary mechanism of inhibition involves the coordination of the imidazole nitrogen to the heme iron within the active site of the IDO enzyme. nih.gov This interaction is a critical determinant of inhibitory activity. Modifications to the imidazole ring, such as replacement with other heterocycles like pyridine (B92270), thiazole, pyrazole (B372694), or furan, have been shown to result in a significant loss of potency, highlighting the importance of the imidazole moiety for heme binding. nih.gov

Furthermore, substitutions on the phenyl ring can significantly enhance inhibitory activity by exploiting interactions with amino acid residues in the active site. Computational docking studies have predicted that hydroxyl substitutions at the 2- or 3-position of the phenyl ring can form hydrogen bonds with Serine 167 (S167). nih.gov The three most potent inhibitors from a study on 4-phenyl-imidazole derivatives appear to leverage interactions with Cysteine 129 (C129) and Serine 167 (S167) within the enzyme's interior. nih.gov This suggests that the increased binding affinity of these analogues is a result of specific protein-ligand interactions rather than purely electronic effects on the imidazole ring. nih.gov

| Compound/Analogue | Target Enzyme | IC50 / Inhibition Constant (Ki) | Reference |

| 4-Phenyl-imidazole (4-PI) | IDO | ~10 µM (IC50) | nih.gov |

| 3-(1H-imidazol-4-yl)phenol | IDO | More potent than 4-PI | nih.gov |

| Thiol- and hydroxyl-phenyl-imidazole analogs | IDO | ~1 µM (IC50) | nih.gov |

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov The overproduction of uric acid can lead to hyperuricemia. Imidazole derivatives have demonstrated effectiveness as inhibitors of xanthine oxidase, indicating the importance of the five-membered ring in the interaction with the enzyme. acs.org

The inhibitory mechanism of some compounds against XO has been identified as reversible and competitive. nih.gov This suggests that the inhibitors bind to the active site of the enzyme, thereby preventing the substrate from binding. Molecular docking studies have shown that inhibitors can interact with amino acid residues in the active site of XO through hydrogen bonds and hydrophobic interactions. nih.gov The insertion of the inhibitor into the active site can block the entry of the substrate, xanthine, and induce conformational changes in the enzyme, leading to its inhibition. nih.gov While specific kinetic data for 3-(4-phenyl-1H-imidazol-1-yl)phenol analogues are not detailed in the provided results, the general mechanism for imidazole-based XO inhibitors involves this active site binding. nih.govacs.org

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its dysregulation is implicated in various cancers. bohrium.com This makes it an attractive target for the development of anticancer therapies. Pyrazole and imidazole-based compounds have been investigated as CDK2 inhibitors. nih.govrsc.org Pyrazole is a structural isomer of imidazole, and thus insights into its binding can be relevant.

The mechanism of inhibition for these heterocyclic compounds involves binding to the ATP-binding pocket of the CDK2 enzyme. nih.gov Molecular docking studies have confirmed that these inhibitors can form essential hydrogen bonds with key residues in the active site, such as Leucine 83 (Leu83). nih.gov For some pyrazolo[3,4-d]pyrimidine derivatives, additional hydrogen bonding with Aspartate 145 (Asp145) and Glutamate 8 (Glu8) has been observed. nih.gov The most potent compounds often exhibit low micromolar to nanomolar IC50 values against the CDK2/cyclin A2 complex. nih.govrsc.org The inhibition of CDK2 by these compounds can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov

| Compound Class | Target Enzyme | IC50 | Key Interactions | Reference |

| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2/cyclin A2 | 0.061 µM (most potent) | H-bonding with Leu83 | nih.gov |

| Pyrazole-based analogs | CDK2/cyclin A2 | 0.96 µM - 3.82 µM | Binding in ATP pocket | rsc.org |

Receptor Binding and Ligand-Protein Interaction Models (in vitro)

The in vitro biological activities of this compound analogues are underpinned by their specific interactions with protein targets. Computational modeling, such as molecular docking, plays a significant role in elucidating these interactions. nih.gov

For IDO inhibitors, docking experiments have been instrumental in predicting key interactions. For instance, the imidazole ring is known to coordinate with the heme iron, while substituents on the phenyl ring can form hydrogen bonds with residues like S167, enhancing binding affinity. nih.gov These models allow for a rational design approach to develop more potent inhibitors. nih.govresearchgate.net

In the context of CDK2 inhibition, molecular docking has revealed that pyrazole-based inhibitors, which are isomers of imidazoles, adopt a binding mode similar to known multi-CDK inhibitors within the CDK2 binding site. rsc.org These models highlight the formation of crucial hydrogen bonds with the backbone of Leu83 in the ATP-binding pocket. nih.gov The stability of these interactions is often further validated by molecular dynamics simulations. rsc.org

For XO inhibitors, docking studies have shown that the inhibitor molecule can insert itself into the active site, forming π-π stacking interactions, hydrogen bonds, and hydrophobic interactions with various amino acid residues, thereby blocking substrate access. nih.gov

The imidazole scaffold, being electron-rich, is well-suited for binding to a variety of enzymes and receptors. nih.gov The specific nature of the substitutions on the phenyl and imidazole rings dictates the binding orientation and affinity for the target protein. nih.gov

Mechanism of Action in General Antimicrobial Contexts (in vitro, e.g., anti-fungal activity against Aspergillus fumigatus, Candida albicans)

Imidazole derivatives are a well-established class of antifungal agents. nih.govoup.comoup.com Their primary mechanism of action in fungi is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. researchgate.netnih.gov This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the membrane structure and function, ultimately inhibiting fungal growth. nih.gov

Analogues of this compound have shown significant in vitro activity against a broad spectrum of pathogenic fungi, including yeasts like Candida albicans and molds such as Aspergillus fumigatus. nih.govmdpi.comresearchgate.net The imidazole ring is a versatile core for many biologically active molecules, particularly those with antifungal properties. nih.gov Structure-activity relationship studies indicate that the presence of the imidazole ring is crucial for antifungal activity, likely due to its ability to coordinate with the heme iron in the target cytochrome P450 enzyme. researchgate.net Substitutions on the phenyl ring can modulate the antifungal potency. oup.com For instance, some imidazole-containing chalcones have demonstrated strong effectiveness against Aspergillus fumigatus. mdpi.com

Some imidazole derivatives also exhibit antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The mechanism in bacteria can involve the inhibition of DNA synthesis and induction of DNA strand breaks. nih.gov

| Organism | Mechanism of Action | Reference |

| Candida albicans | Inhibition of lanosterol 14α-demethylase, disruption of ergosterol synthesis | researchgate.netnih.gov |

| Aspergillus fumigatus | Inhibition of lanosterol 14α-demethylase | mdpi.comresearchgate.net |

Antioxidant Activity Mechanisms (in vitro free radical scavenging, e.g., DPPH assay)

Phenolic compounds are well-known for their antioxidant properties. nih.gov The antioxidant activity of this compound analogues is primarily attributed to the phenolic hydroxyl group. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method to evaluate this activity. nih.govresearchgate.net

The mechanism of DPPH radical scavenging by phenolic compounds can occur through several pathways:

Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol (B47542) donates an electron to the DPPH radical, followed by the transfer of a proton. nih.gov

Hydrogen Atom Transfer (HAT): The phenol donates a hydrogen atom directly to the DPPH radical. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): The phenol first loses a proton, and the resulting phenoxide ion then donates an electron to the DPPH radical. nih.gov

The predominant mechanism depends on factors such as the solvent and pH. researchgate.net The presence of the phenolic hydroxyl group is the key structural feature responsible for the radical scavenging activity. idsi.md Studies on related imidazole derivatives have shown that they can effectively scavenge DPPH radicals, with the antioxidant capacity being directly linked to the presence and reactivity of the hydroxyl group. idsi.mdresearchgate.net In some cases, the stoichiometry of the reaction indicates that one molecule of the antioxidant can deactivate more than one radical molecule, suggesting a complex reaction mechanism. idsi.md The antioxidant properties of these compounds are also demonstrated by their ability to inhibit lipid peroxidation. researchgate.net

Inhibition of Nitric Oxide Formation (in vitro)

Extensive literature searches did not yield specific data on the in vitro inhibition of nitric oxide (NO) formation by the compound this compound. However, the broader class of imidazole-containing compounds has been a subject of investigation for their potential to modulate the activity of nitric oxide synthases (NOS), the enzymes responsible for NO production. Overproduction of nitric oxide is implicated in various pathological conditions, making NOS enzymes a target for therapeutic intervention.

Research into various imidazole derivatives has provided insights into how this structural motif can contribute to NOS inhibition. For instance, studies on N-phenacyl imidazoles have shown that some of these compounds can act as selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov The mechanism of inhibition for certain N-(4-nitrophenacyl) imidazole derivatives was found to be noncompetitive with respect to the substrate L-arginine, but competitive with respect to the cofactor tetrahydrobiopterin (B1682763) (BH4). nih.gov This suggests that these compounds may interfere with the binding of essential cofactors to the enzyme.

Furthermore, other classes of imidazole-containing molecules, such as imidamide derivatives, have been synthesized and evaluated for their inhibitory effects on both inducible NOS (iNOS) and nNOS. ugr.es Some of these compounds displayed preferential inhibition of the iNOS isoform, which is often associated with inflammatory processes. ugr.es The selective inhibition of iNOS over the endothelial NOS (eNOS) isoform is a desirable characteristic for potential anti-inflammatory agents, as inhibition of eNOS can lead to cardiovascular side effects. ugr.es

While direct experimental data for this compound is not available, the existing research on related imidazole structures highlights the potential for this class of compounds to interact with and inhibit nitric oxide synthases. The specific substitution pattern of the phenyl and phenol groups on the imidazole core of this compound would likely influence its potency and selectivity towards different NOS isoforms. Further in vitro studies are necessary to elucidate the specific activity and mechanistic details of this compound as a potential inhibitor of nitric oxide formation.

Potential Applications in Advanced Materials and Catalysis Research

Role as Ligands in Coordination Chemistry and Metal Complexes

Imidazole (B134444) and its derivatives are well-established as effective ligands in coordination chemistry due to the presence of N-donor sites. nih.govrsc.org These ligands can be derivatized at various positions to create compounds with specific coordination properties. rsc.org The imidazole moiety in 3-(4-Phenyl-1H-imidazol-1-yl)phenol can coordinate to a wide range of metal ions, forming stable metal complexes. The phenolic -OH group can also participate in coordination or be deprotonated to act as an anionic donor, leading to the formation of diverse coordination polymers and metal-organic frameworks (MOFs). rsc.org

The synthesis of metal complexes with imidazole-containing ligands has been a subject of significant research interest. nih.gov For instance, the reaction of a tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), with various first-row transition metals such as Co(II), Ni(II), Cu(II), Mn(II), and Zn(II) has been reported to yield metal complexes. nih.gov The resulting complexes exhibit interesting electronic and structural properties, which are influenced by the nature of both the metal ion and the ligand. nih.gov

Table 1: Examples of Metal Complexes with Imidazole-based Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Co(II), Ni(II), Cu(II), Mn(II), Zn(II) | Metal Complexes | nih.gov |

| 5-[4-(Imidazol-1-yl)phenyl]tetrazole | Not specified | Metal-Organic Complexes | nih.gov |

| 2-Propylimidazole-4,5-dicarboxylic acid | Not specified | Metal-Organic Complexes | nih.gov |

This table is for illustrative purposes and highlights the versatility of imidazole-based ligands in forming complexes with various metals.

Integration into Functional Materials (e.g., Dyes, Optical Materials, Sensing Devices)

The inherent fluorescence of the imidazole scaffold makes this compound and its derivatives promising candidates for the development of functional materials such as fluorescent probes and sensors. researchgate.netresearchgate.net The fluorescence properties can be modulated by introducing different functional groups or by the binding of analytes. nih.gov

For example, imidazole derivatives have been successfully employed as chemosensors for the detection of metal ions. researchgate.net A study on 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol (DMTP) demonstrated its ability to act as a selective fluorescent sensor for Fe³⁺ ions, exhibiting fluorescence quenching upon binding. researchgate.net This sensing capability is crucial for environmental monitoring and biological applications.

Furthermore, the structural framework of imidazole derivatives allows for their incorporation into more complex systems to create materials with tailored optical properties. Phenanthro[9,10-d]-imidazole derivatives, for instance, have been investigated for their potential use as fluorescent probes in imaging applications. nih.gov The introduction of functional groups like the formyl group can influence the optical properties of these materials. nih.gov

Table 2: Applications of Imidazole Derivatives in Functional Materials

| Imidazole Derivative | Application | Detected Analyte | Reference |

| 2-(4,5-Dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol (DMTP) | Fluorescent Chemosensor | Fe³⁺ | researchgate.net |

| Rhodamine B-based sensor with imidazole moiety | Fluorescent Sensor | Cu²⁺ | researchgate.net |

| Phenanthro[9,10-d]-imidazole derivatives | Fluorescent Probes | Not specified | nih.gov |

| 4-(Imidazol-1-yl)phenol | Signal Enhancer in Immunoassays | Not specified | invivochem.comtargetmol.com |

Catalytic Activity in Organic Transformations

The imidazole core is a key component in many biological catalysts and has been shown to exhibit catalytic activity in various organic reactions. acs.org Imidazole and its derivatives can act as organocatalysts, promoting reactions such as the hydrolysis of esters. acs.org The nitrogen atoms in the imidazole ring can function as both a general base and a nucleophile, facilitating a range of chemical transformations.

Metal complexes derived from imidazole-based ligands have also demonstrated significant catalytic potential. researchgate.net These complexes can catalyze a variety of organic reactions, including coupling reactions (e.g., Sonogashira, Heck, Suzuki-Miyaura), transfer hydrogenation, and oxidation of alcohols. researchgate.net The catalytic efficiency and substrate scope can often be tuned by modifying the ligand structure.

Design of Novel Frameworks for Specific Chemical Functions

The modular nature of this compound allows for the rational design of novel molecular frameworks with specific chemical functions. vensel.orgnih.gov By systematically modifying the substituents on the phenyl and imidazole rings, researchers can fine-tune the electronic and steric properties of the molecule to achieve desired outcomes.

For instance, the synthesis of tri-aryl imidazole derivatives carrying a benzene (B151609) sulfonamide moiety has been explored for their selective inhibitory activity against certain enzymes. nih.gov This highlights the potential for designing imidazole-based compounds with specific biological targets. Furthermore, the development of novel 5-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiols demonstrates a structure-based design approach to create compounds that can interrupt specific protein-protein interactions. researchgate.net The ability to create diverse derivatives from a core imidazole structure is a significant advantage in the quest for new functional molecules. nih.govnih.govrsc.org

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of 1,4-disubstituted imidazoles, the core of the target molecule, can be approached through various methods. However, many traditional syntheses involve harsh conditions, expensive catalysts, or generate significant waste. Future research should focus on developing more efficient and environmentally benign synthetic routes to 3-(4-Phenyl-1H-imidazol-1-yl)phenol and its derivatives.

Key areas for investigation include:

Green Catalysis: Exploring the use of reusable and non-toxic catalysts, such as zeolites or diethyl ammonium (B1175870) hydrogen phosphate, could offer a greener alternative to conventional methods. nih.govrsc.org The use of water as a solvent in the synthesis of related triphenyl-imidazoles has shown promise in improving the environmental footprint and yield of the reaction. mdpi.com

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields in the synthesis of imidazole (B134444) derivatives.

One-Pot Reactions: Developing multi-component, one-pot syntheses would streamline the production process, reducing the need for intermediate purification steps and minimizing solvent usage.

A comparative overview of potential synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for Phenyl-Imidazolyl-Phenols

| Methodology | Potential Advantages | Potential Challenges |

| Green Catalysis | Reusable catalyst, reduced waste, milder reaction conditions. | Catalyst deactivation, optimization of reaction parameters. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity. | Scale-up limitations, specialized equipment required. |

| One-Pot Reactions | Increased efficiency, reduced waste, atom economy. | Complex reaction optimization, potential for side reactions. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Availability and cost of starting materials, multi-step conversions. |

Advanced Computational Modeling for Predictive Design and Mechanistic Elucidation

Computational chemistry offers a powerful toolkit for predicting the properties of novel compounds and elucidating reaction mechanisms, thereby guiding experimental work. For this compound, advanced computational modeling will be crucial in several areas:

pKa Prediction: Accurately predicting the pKa of the phenolic hydroxyl group is essential for understanding its behavior in biological systems and for designing applications where its acidity is a key factor. nih.govnih.gov DFT calculations, particularly those incorporating explicit solvent molecules, have shown promise in accurately determining the pKa of substituted phenols. nih.govnih.gov

Conformational Analysis: Understanding the preferred conformations of the molecule, particularly the rotational barrier between the phenyl and imidazole rings, is important for predicting its interactions with biological targets.

Electronic Properties: Calculating the electrostatic potential and frontier molecular orbitals can provide insights into the molecule's reactivity and its potential to engage in specific intermolecular interactions, such as hydrogen bonding and π-π stacking.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways, such as proton-coupled electron transfer (PCET) processes, which are often relevant for phenols and imidazoles. nih.gov Such studies can help in understanding the antioxidant potential and other reactivity aspects of the molecule.

Exploration of Novel Reactivity Pathways and Derivatization Strategies

The inherent reactivity of the phenol (B47542) and imidazole moieties in this compound opens up a vast landscape for chemical modification. Future research should systematically explore these reactivity pathways to create a library of derivatives with diverse properties.

Key strategies include:

Phenolic Hydroxyl Group Modification: The hydroxyl group can be a handle for various transformations, including etherification, esterification, and conversion to a sulfonate ester. These modifications can be used to tune the solubility, lipophilicity, and electronic properties of the molecule.

Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic substitution, allowing for the introduction of various functional groups at the ortho and para positions. Strategies to achieve regioselectivity in these reactions will be a key challenge. nih.gov

N-Alkylation/Arylation of the Imidazole Ring: The nitrogen atom of the imidazole ring can be functionalized with a variety of substituents, which has been shown to be a successful strategy in modulating the biological activity of related compounds.

Cross-Coupling Reactions: The phenyl rings offer sites for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to introduce further diversity.

Expansion of In Vitro Mechanistic Studies for Targeted Chemical and Biological Applications

Given the structural similarities to compounds with known biological activities, this compound and its derivatives are prime candidates for in vitro screening and mechanistic studies.

Potential areas of investigation include:

Enzyme Inhibition Assays: Phenyl-imidazole derivatives have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO). Screening against a panel of kinases, proteases, and other enzymes could reveal novel biological targets.

Antimicrobial and Antiparasitic Activity: Imidazole-based compounds are known for their antimicrobial and antiprotozoal properties. In vitro testing against a range of bacterial, fungal, and parasitic strains is warranted.

Antioxidant Capacity: The phenolic moiety suggests potential antioxidant activity. In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay can be used to quantify this property.

Receptor Binding Assays: Given the prevalence of imidazole-containing compounds as ligands for various receptors, screening for binding affinity to a panel of G-protein coupled receptors (GPCRs) and other receptor families could identify novel pharmacological activities.

Design of Analogues with Tunable Electronic and Steric Properties

A systematic structure-activity relationship (SAR) study will be essential to optimize the properties of this compound for specific applications. This will involve the rational design and synthesis of analogues with carefully modulated electronic and steric features.

Key design considerations include:

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups on either of the phenyl rings can significantly alter the electronic properties of the molecule, influencing its pKa, redox potential, and binding affinities.

Varying the Linkage between the Phenol and Imidazole: While the current structure features a direct N-phenyl linkage, synthesizing isomers with different connectivity (e.g., a C-phenyl linkage) or introducing spacers between the two ring systems would create a diverse set of analogues for biological evaluation.

An illustrative example of how substitutions might be expected to influence key properties is presented in Table 2.

Table 2: Predicted Effects of Substituents on the Properties of Phenyl-Imidazolyl-Phenol Analogues

| Substituent (Position) | Predicted Effect on Phenolic pKa | Predicted Effect on Electron Density of Imidazole | Rationale |

| Nitro (ortho- to OH) | Decrease | Minor decrease | Inductive electron withdrawal and potential for intramolecular hydrogen bonding. |

| Methoxy (para- to OH) | Increase | Minor increase | Mesomeric electron donation. |

| Chloro (on phenyl of imidazole) | Minor decrease | Decrease | Inductive electron withdrawal. |

| Methyl (on imidazole) | No direct effect | Increase | Inductive electron donation to the imidazole ring. |

By systematically pursuing these future research directions, the scientific community can elucidate the fundamental properties of this compound and pave the way for its application in a variety of scientific and technological fields. The challenges are significant, given the current lack of data, but the potential rewards are equally substantial.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Phenyl-1H-imidazol-1-yl)phenol, and how can purification challenges be addressed?

- Methodology : The compound is synthesized via alkylation of 4-phenylimidazole with brominated phenol derivatives under reflux conditions. For example, 3-(4-Phenyl-1H-imidazol-1-yl)propanenitrile derivatives are synthesized by reacting 4-phenylimidazole with acrylonitrile at 140°C in a sealed tube, followed by purification via column chromatography (DCM/MeOH 95:5) to isolate the product . Challenges like byproduct formation due to competing alkylation sites require careful optimization of stoichiometry and reaction time.

- Key Tools : Reflux apparatus, column chromatography, TLC for monitoring (Rf values reported in and ).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR (CDCl or CDOD) identify aromatic protons (δ 7.2–7.8 ppm) and imidazole carbons (δ 114–142 ppm). Discrepancies in splitting patterns may arise from tautomerism, requiring 2D-NMR (COSY, HMBC) for resolution .

- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in bond angles and torsional strain. ORTEP-III generates graphical representations of molecular packing .

- Key Data : Reported melting points (e.g., 110–112°C for intermediates) and IR peaks (e.g., 1619 cm for C=N stretches) validate purity .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess reactivity. Molecular docking (e.g., AutoDock Vina) simulates binding to targets like indoleamine 2,3-dioxygenase (IDO), with docking scores correlated to experimental IC values. Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms .

- Case Study : Derivatives with electron-withdrawing groups (e.g., -CN) show enhanced inhibitory activity due to improved charge transfer, as evidenced by DFT-calculated electrostatic potential maps .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for imidazole derivatives?

- Methodology :

- Twinned Data Refinement : SHELXL handles twinned crystals via HKLF 5 format, using the Flack parameter to validate absolute configuration .

- Dynamic NMR : Variable-temperature NMR (e.g., 298–373 K) resolves tautomeric equilibria, with coalescence temperatures indicating energy barriers .

- Example : Discrepancies in NMR integrals for imidazole protons may arise from slow exchange between tautomers, requiring low-temperature measurements .

Q. How do structural modifications influence the pharmacological profile of this compound?

- Methodology :

- SAR Studies : Introducing substituents (e.g., -OCH, -F) at the phenyl ring modulates logP values and bioavailability. For instance, fluorinated analogs exhibit improved blood-brain barrier penetration, assessed via PAMPA assays .

- Enzymatic Assays : IDO inhibition is quantified using kynurenine detection (UV-Vis at 321 nm), with IC values compared across derivatives .

Q. What are the challenges in scaling up multi-step syntheses of imidazole derivatives for in vivo studies?

- Methodology :

- Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) while maintaining yield. Solvent selection (e.g., DMF vs. THF) impacts regioselectivity in alkylation steps .

- Purification : Semi-preparative HPLC (C18 columns, 40:60 2-propanol/n-hexane) isolates milligram quantities for preclinical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.